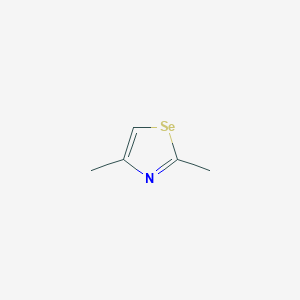
2,4-Dimethylselenazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylselenazole is a heterocyclic compound containing selenium. It is structurally related to imidazoles and thiazoles, which are known for their diverse applications in various fields. The presence of selenium in its structure imparts unique chemical and biological properties, making it a compound of interest in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2,4-Dimethylselenazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylphenylselenium bromide with ammonia or primary amines. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
2,4-Dimethylselenazole undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of selenides. Reducing agents such as sodium borohydride are typically used.
Substitution: The methyl groups at positions 2 and 4 can undergo electrophilic or nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylselenazole has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex selenium-containing compounds.
Biology: The compound is studied for its potential antioxidant properties due to the presence of selenium, which is known to play a role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of selenium’s known benefits in cancer prevention and treatment.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which 2,4-Dimethylselenazole exerts its effects is primarily through its interaction with biological molecules. Selenium in the compound can participate in redox reactions, influencing cellular oxidative stress levels. It can also interact with specific enzymes and proteins, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate redox balance is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethylselenazole can be compared with other selenium-containing heterocycles, such as selenazoles and selenadiazoles. These compounds share some chemical properties due to the presence of selenium but differ in their specific applications and biological activities. For instance:
Selenazoles: Known for their antimicrobial properties.
Eigenschaften
Molekularformel |
C5H7NSe |
|---|---|
Molekulargewicht |
160.09 g/mol |
IUPAC-Name |
2,4-dimethyl-1,3-selenazole |
InChI |
InChI=1S/C5H7NSe/c1-4-3-7-5(2)6-4/h3H,1-2H3 |
InChI-Schlüssel |
UKNJWIZGHCOQBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C[Se]C(=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol](/img/structure/B12325351.png)
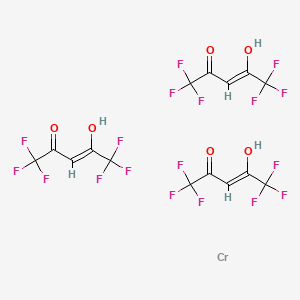

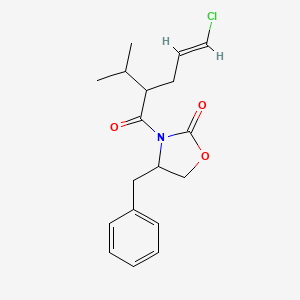
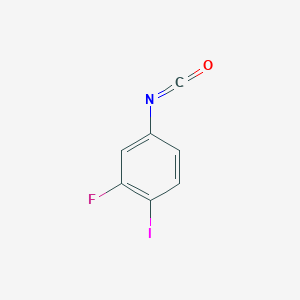



![Methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12325404.png)

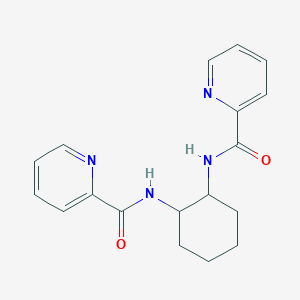

![(1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.0^{2,10.0^{5,9.0^{14,18]icosane-5-carboxylic acid](/img/structure/B12325426.png)
![(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12325436.png)
